molecular formula C8H10N6O2S B8538757 4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide

4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide

Cat. No.: B8538757
M. Wt: 254.27 g/mol
InChI Key: DWQUNFLXOBOSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide is a useful research compound. Its molecular formula is C8H10N6O2S and its molecular weight is 254.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide

InChI

InChI=1S/C8H10N6O2S/c9-7-12-8(14-13-7)11-5-1-3-6(4-2-5)17(10,15)16/h1-4H,(H2,10,15,16)(H4,9,11,12,13,14)

InChI Key

DWQUNFLXOBOSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=N2)N)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-cyano-2-phenyl-isoureido)-benzenesulfonamide (1.35 mmol) in THF (5 ml), was added a solution of hydrazine monohydrate (2 mmol; 1.5 equivalents). The solution was stirred at 70° C. for 16 hours. The reaction mixture was allowed to cool to room temperature. A white solid precipitated out. It was removed by filtration and was washed with ethanol to afford the title compound (300 mg; 87% yield). 1H NMR (400 MHz, DMSO-d6) 5.95-6.00 (2H, s), 7.00-7.05 (2H, s), 7.55-7.65 (4H, m), 9.15-9.20 (1H, s); MS (ES+) m/e=255
Name
4-(3-cyano-2-phenyl-isoureido)-benzenesulfonamide
Quantity
1.35 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
87%

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